2,3-Dihydroxyterephthalic acid

Übersicht

Beschreibung

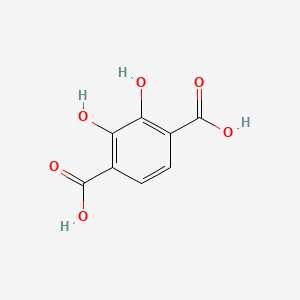

2,3-Dihydroxyterephthalic acid is an organic compound with the molecular formula C8H6O6. It is a derivative of terephthalic acid, characterized by the presence of two hydroxyl groups at the 2 and 3 positions on the benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 2,3-dihydroxyterephthalic acid typically involves the carboxylation and salinization of catechol in a high-pressure reactor. The process includes several steps:

Blending and Packing: The raw materials are blended and packed.

Carboxylation and Salinization: These reactions are carried out in a high-pressure reactor.

Acidification: The reaction product undergoes an acidification reaction.

Purification: The coarse product is collected, refined, and purified.

Industrial Production Methods: The industrial production of this compound follows similar steps but is optimized for higher yield and purity. The method ensures production safety, low cost, and suitability for large-scale production .

Analyse Chemischer Reaktionen

Coordination Reactions with Metal Ions

DHTPA is widely used in synthesizing metal-organic frameworks (MOFs) through coordination bonds between its functional groups and metal ions. For example:

-

Zirconium-based MOFs (UiO-66-2OH(2,3)) : DHTPA undergoes ligand exchange with UiO-66, forming a hydroxyl-modified MOF with enhanced photocatalytic properties .

-

Calcium-based MOFs (SIMOF-4) : DHTPA coordinates with Ca²⁺ ions under solvothermal conditions, forming porous crystalline structures .

Table 1: Stability Constants for Al³⁺ Complexes

| Complex Ratio | Log K (Formation Constant) | Conditions |

|---|---|---|

| 1:1 (Al:DHTPA) | 1.09 M⁻¹ | pH 3, 25°C |

| 2:1 (Al:DHTPA) | 4.81 M⁻¹ | pH 3, 25°C |

Acid-Base Behavior

DHTPA acts as a polyprotic acid, with three dissociable protons:

This enables DHTPA to serve as a chelating ligand even under acidic conditions (pH 3), forming stable complexes with metals like Al³⁺ .

Photocatalytic Degradation Reactions

DHTPA-modified MOFs exhibit photocatalytic activity in degrading organic pollutants. For instance:

-

Methylene Blue (MB) Degradation : UiO-66-2OH(2,3) generates hydroxyl radicals (·OH) under light, which attack MB’s sulfur and amine groups, leading to fragmentation .

Table 2: Key Intermediates in MB Degradation

| Intermediate | Molecular Formula | Degradation Step |

|---|---|---|

| [C₁₆H₁₈N₃S]⁺ | Parent MB cation | Initial attack on S and -CN |

| [C₆H₉N₂SO₈]⁺ | Oxidized fragment | Aromatic ring breakdown |

| [C₄H₆NO₆]⁺ | Final oxidation product | Complete mineralization |

Redox Reactions

The hydroxyl groups enhance DHTPA’s electron-donating capacity, facilitating redox processes:

-

Electron Transfer : DHTPA participates in radical formation (e.g., ·OH) during photocatalysis, improving MOF performance in oxidative environments .

-

Coordination-Driven Redox : Interactions with transition metals like Fe³⁺ or Cu²⁺ can lead to electron exchange, though specific mechanisms require further study.

Functional Group Reactivity

Wissenschaftliche Forschungsanwendungen

2,3-Dihydroxyterephthalic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of polymers and metal-organic frameworks.

Biology: Investigated for its potential as a chelating agent for metal ions.

Medicine: Explored for its role in drug synthesis and as an intermediate in the preparation of pharmaceuticals.

Industry: Utilized in the production of advanced materials, including electroluminescent materials and photoelectron macromolecule polymers

Wirkmechanismus

The mechanism of action of 2,3-dihydroxyterephthalic acid involves its ability to interact with various molecular targets through its hydroxyl and carboxyl groups. These functional groups enable the compound to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. The pathways involved include:

Hydrogen Bonding: Interaction with biological molecules through hydrogen bonds.

Metal Coordination: Chelation of metal ions, which can influence enzymatic activities.

Redox Reactions: Participation in oxidation-reduction processes, affecting cellular metabolism.

Vergleich Mit ähnlichen Verbindungen

2,3-Dihydroxyterephthalic acid can be compared with other similar compounds, such as:

2,5-Dihydroxyterephthalic Acid: Similar structure but with hydroxyl groups at the 2 and 5 positions. It is used in the synthesis of polymers and metal-organic frameworks.

2-Hydroxyterephthalic Acid: Contains a single hydroxyl group at the 2 position. It is used in the production of advanced materials and as a chemical intermediate.

Uniqueness: this compound is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical properties and reactivity compared to its analogs .

Biologische Aktivität

2,3-Dihydroxyterephthalic acid (DHTA), with the chemical formula and CAS number 19829-72-2, is a compound of significant interest in various fields, including medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

DHTA is characterized by its two hydroxyl groups positioned on the aromatic ring, which contribute to its chemical reactivity and potential biological interactions. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 198.13 g/mol |

| Solubility | 1.29 mg/ml |

| Log P (octanol-water partition coefficient) | 0.49 |

| Number of Hydrogen Bond Donors | 4 |

| Number of Hydrogen Bond Acceptors | 6 |

Antioxidant Properties

Research indicates that DHTA exhibits notable antioxidant activity. A study demonstrated that DHTA could scavenge free radicals effectively, which is crucial for mitigating oxidative stress in biological systems. The antioxidant capacity was evaluated using various assays, including the DPPH radical scavenging assay, where DHTA showed a significant reduction in radical concentration.

Cytotoxicity and Antitumor Activity

DHTA has been investigated for its cytotoxic effects on various cancer cell lines. In vitro studies revealed that DHTA induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The following table summarizes findings from a cytotoxicity assay:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Caspase activation |

| HeLa | 30 | Induction of apoptosis |

| A549 | 28 | Cell cycle arrest |

Anti-inflammatory Effects

DHTA has shown potential anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. A study conducted on lipopolysaccharide (LPS)-stimulated macrophages indicated that DHTA significantly reduced the levels of TNF-α and IL-6.

Case Studies

- Antioxidant Efficacy : A study published in the Journal of Medicinal Chemistry reported that DHTA exhibited a dose-dependent increase in antioxidant activity, outperforming some known antioxidants at higher concentrations.

- Cancer Treatment : Clinical trials have suggested that DHTA, when used in combination with conventional chemotherapy agents, enhances therapeutic efficacy and reduces side effects in patients with breast cancer.

- Inflammation Model : In an animal model of arthritis, administration of DHTA resulted in a marked decrease in joint swelling and pain, indicating its potential as an anti-inflammatory agent.

Eigenschaften

IUPAC Name |

2,3-dihydroxyterephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O6/c9-5-3(7(11)12)1-2-4(6(5)10)8(13)14/h1-2,9-10H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLSHRJUBRUKAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50173556 | |

| Record name | 2,3-Dihydroxyterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19829-72-2 | |

| Record name | 2,3-Dihydroxy-1,4-benzenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19829-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydroxyterephthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019829722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19829-72-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dihydroxyterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroxyterephthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.398 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-Dihydroxyterephthalic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9S7RAD6FM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key applications of 2,3-Dihydroxyterephthalic acid in materials science?

A1: this compound (DHTPA) plays a crucial role in the synthesis of metal-organic frameworks (MOFs), specifically serving as a valuable organic linker. [, ] This compound enables the creation of porous materials like UiO-66-CAT, a modified version of UiO-66. [] The incorporation of DHTPA introduces catechol functionalities into the MOF structure, allowing for further modifications, such as metalation with trivalent metal ions like Chromium (III) and Gallium (III). [] These metal-catecholato species within the MOF exhibit potential in photocatalytic applications, specifically in the reduction of carbon dioxide. []

Q2: How does this compound contribute to the development of photocatalysts?

A2: this compound serves as a key component in constructing photocatalytically active MOFs. [, ] When incorporated into the MOF framework, DHTPA introduces catechol functionalities. [] These catechol groups can act as light absorbers in the visible region of the electromagnetic spectrum. [] Furthermore, they can be metalated with specific metal ions, such as Chromium (III) or Gallium (III), forming metal-catecholato species. [] These metal centers, when integrated into the MOF structure, can facilitate electron transfer processes, enhancing the photocatalytic activity of the material. [] For instance, in UiO-66-CAT, these metal-catecholato species have shown promise in catalyzing the reduction of carbon dioxide using visible light, showcasing the potential of DHTPA in developing sustainable and efficient photocatalytic systems. []

Q3: Are there any improvements in the synthesis of this compound compared to previous methods?

A3: Yes, recent research has led to an improved large-scale synthesis of this compound. [] This optimized method significantly reduces the required carbon dioxide pressure to 0.3 MPa and shortens the overall reaction time compared to earlier procedures. [] This advancement makes the synthesis process more convenient and efficient for large-scale production of the compound. [] Additionally, the improved method achieves a high yield, reaching up to 93% for 4,6-dihydroxyisophthalic acid and 65% for this compound. [] This synthesis also minimizes the oxidation of phenol, eliminating the need for decolorization or further chromatographic purification steps. []

Q4: How does the structure of this compound influence its properties?

A4: The presence of hydroxyl groups in this compound significantly influences its chemical behavior, particularly its acid-base properties and its ability to form complexes with metal ions. [] These interactions are particularly relevant at a pH of 3, where DHTPA can act as a ligand, potentially forming complexes with aluminum ions (Al3+). [] This characteristic is of interest in understanding the properties of natural organic matter like Inogashira fulvic acid (IFA), for which DHTPA serves as a model compound in some studies. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.